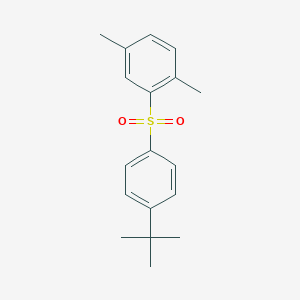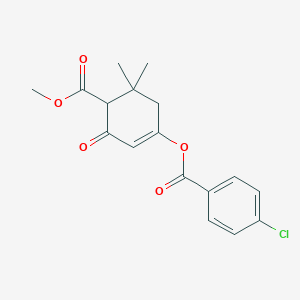
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate, also known as MCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCB is a yellow crystalline powder that is soluble in most organic solvents.
Wirkmechanismus
The mechanism of action of 4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in various cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. In particular, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. These effects are likely due to the inhibition of HDACs and other enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and solvent for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential applications in various fields. In medicinal chemistry, this compound may have potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. In material science, this compound may have potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound may have potential as a versatile reagent for the formation of C-C and C-O bonds.
Synthesemethoden
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with cyclohexenone in the presence of a base and a solvent. The resulting intermediate is then treated with methoxycarbonyl chloride to obtain this compound. Other methods involve the use of different starting materials or reagents, but the general process involves the formation of a cyclohexenone intermediate that is subsequently modified to include the desired functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a reagent for the formation of C-C and C-O bonds.
Eigenschaften
Molekularformel |
C17H17ClO5 |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
methyl 4-(4-chlorobenzoyl)oxy-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H17ClO5/c1-17(2)9-12(8-13(19)14(17)16(21)22-3)23-15(20)10-4-6-11(18)7-5-10/h4-8,14H,9H2,1-3H3 |
InChI-Schlüssel |
PJZMVHSZMPAZGO-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)OC(=O)C2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)OC(=O)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


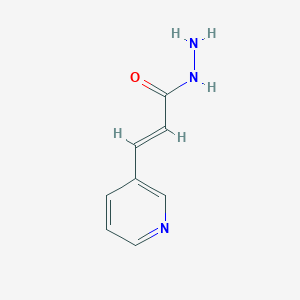
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

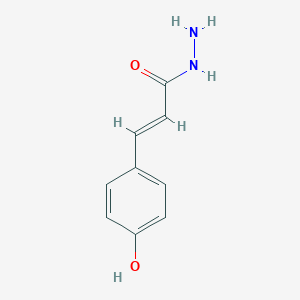
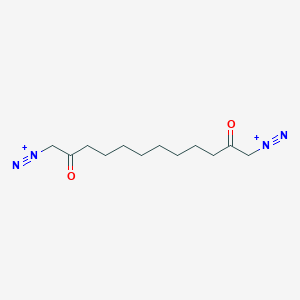

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
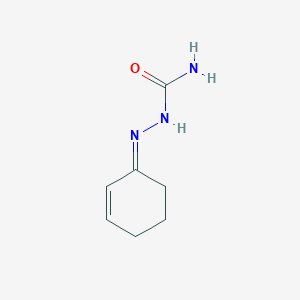

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
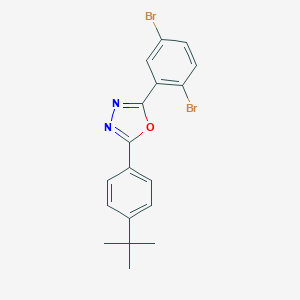
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
